molecular formula C9H13NOS B7499875 N,N-dimethyl-3-thiophen-2-ylpropanamide

N,N-dimethyl-3-thiophen-2-ylpropanamide

Cat. No. B7499875
M. Wt: 183.27 g/mol
InChI Key: HFBYOWLEMGPXOU-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-thiophen-2-ylpropanamide is a synthetic compound that belongs to the class of amides. It is also known as DMTPA and has been extensively studied for its potential application in scientific research. This compound has a unique chemical structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-thiophen-2-ylpropanamide involves the inhibition of cholinesterase enzymes. These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and memory formation. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N,N-dimethyl-3-thiophen-2-ylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues. Additionally, it has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-3-thiophen-2-ylpropanamide is its ability to inhibit cholinesterase enzymes, which makes it a valuable tool for investigating various physiological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,N-dimethyl-3-thiophen-2-ylpropanamide. One potential direction is the development of more potent and selective inhibitors of cholinesterase enzymes. This could lead to the development of more effective drugs for the treatment of Alzheimer's and Parkinson's. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as cancer and diabetes. Additionally, further studies are needed to investigate the compound's potential toxicity and to develop methods for mitigating any potential adverse effects.

Synthesis Methods

The synthesis of N,N-dimethyl-3-thiophen-2-ylpropanamide involves the reaction of 3-thiophen-2-ylpropanoic acid with N,N-dimethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and yields the desired product in high purity. The purity of the product can be further improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N,N-dimethyl-3-thiophen-2-ylpropanamide has been studied for its potential application in various scientific research fields. It has been shown to exhibit inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N,N-dimethyl-3-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBYOWLEMGPXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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